REACTION_CXSMILES
|
C(O[C:5](=[O:7])C)(=O)C.C(O)=O.CC(OCC1C2C(=CC=CC=2)C(COC(C)=O)=C2C=1C=CC=C2)=O.[N:35]1([CH2:40][CH2:41][CH2:42][NH2:43])[CH:39]=[CH:38][N:37]=[CH:36]1>O1CCCC1.O>[N:35]1([CH2:40][CH2:41][CH2:42][NH:43][CH:5]=[O:7])[CH:39]=[CH:38][N:37]=[CH:36]1
|
Name
|
|
Quantity
|
12.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)CCCN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then slowly warmed
|
Type
|
CUSTOM
|
Details
|
the temperature below -10° C
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
DISTILLATION
|
Details
|
Distillation of the viscous residue at 195° C.-200° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CCCNC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |